4-Bromo-2-fluoroaniline

Catalog No.
S663581
CAS No.
367-24-8
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoroaniline

CAS Number

367-24-8

Product Name

4-Bromo-2-fluoroaniline

IUPAC Name

4-bromo-2-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

GZRMNMGWNKSANY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)N

Canonical SMILES

C1=CC(=C(C=C1Br)F)N

The exact mass of the compound 4-Bromo-2-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-fluoroaniline (CAS 367-24-8) is a highly versatile, dihalogenated aromatic building block widely procured for pharmaceutical, agrochemical, and advanced materials synthesis. Featuring an amine group flanked by an ortho-fluorine and a para-bromine, this compound offers dual-site reactivity. The para-bromine serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, while the ortho-fluorine electronically modulates the amine and influences the conformational and metabolic properties of downstream products[1]. Procurement of this specific isomer provides a precise balance of steric and electronic properties essential for targeted drug discovery and fine chemical manufacturing.

Substituting 4-bromo-2-fluoroaniline with unfluorinated analogs (like 4-bromoaniline) or non-brominated precursors (like 2-fluoroaniline) fundamentally alters both process chemistry and final product performance. The absence of the ortho-fluorine in 4-bromoaniline increases the amine's basicity, which can lead to off-target nucleophilic side reactions and requires different protecting group strategies [1]. Conversely, starting with 2-fluoroaniline necessitates a subsequent bromination step, which often yields a mixture of regioisomers (such as 6-bromo-2-fluoroaniline) that require costly and solvent-intensive separation [2]. Furthermore, in medicinal chemistry, the specific bromo-fluoro substitution pattern dictates unique metabolic pathways, such as ipso-glutathione conjugation, making these building blocks non-interchangeable during structure-activity relationship profiling [3].

Regioisomer Separation Efficiency via Salt Solubility

During the synthesis of fluorinated building blocks, bromination of 2-fluoroaniline yields a mixture of regioisomers. However, the hydrobromide salt of 4-bromo-2-fluoroaniline exhibits distinct solubility compared to its 6-bromo isomer. Specifically, 4-bromo-2-fluoroaniline hydrobromide is highly soluble in water but insoluble in methylene dichloride (MDC), whereas the 6-bromo-2-fluoroaniline hydrobromide is insoluble in water and soluble in MDC [1].

Evidence DimensionSolubility in Water vs. Methylene Dichloride (MDC)
Target Compound Data4-Bromo-2-fluoroaniline HBr: Soluble in water, insoluble in MDC
Comparator Or Baseline6-Bromo-2-fluoroaniline HBr (Regioisomer): Insoluble in water, soluble in MDC
Quantified DifferenceBinary solubility inversion between water and MDC
ConditionsHydrobromide salts in biphasic water/MDC extraction at standard conditions

This stark solubility difference allows manufacturers to isolate the target para-brominated isomer using simple solvent extraction rather than expensive chromatography, drastically reducing scale-up costs.

Electronic Modulation of Amine Nucleophilicity

The presence of the highly electronegative fluorine atom at the ortho position significantly withdraws electron density from the amine group. The pKa of 4-bromo-2-fluoroaniline is approximately 2.50, which is substantially lower than the pKa of 3.86 observed for the unfluorinated comparator, 4-bromoaniline [1]. This reduction in basicity directly impacts the nucleophilicity of the amine.

Evidence DimensionAmine pKa (Basicity)
Target Compound Data~2.50
Comparator Or Baseline4-Bromoaniline: pKa 3.86
Quantified Difference~1.36 pKa unit reduction
ConditionsStandard aqueous conditions at 25°C

The attenuated basicity requires buyers to adjust acylation conditions and catalyst selections, but it beneficially suppresses unwanted nucleophilic side reactions during aggressive cross-coupling steps.

Metabolic Liability and Glutathione Conjugation Profiling

In human liver microsomes, the dihalogenated substitution pattern of 4-bromo-2-fluoroaniline dictates its metabolic fate. Computational and experimental studies show that 4-bromo-2-fluoroaniline has a LUMO energy approximately 2 kcal/mol lower than that of 2,4-difluoroaniline [1]. This lower LUMO energy makes the ipso carbon of 4-bromo-2-fluoroaniline energetically more favorable for thiol conjugation, leading to the formation of defluorinated glutathione (GSH) conjugates.

Evidence DimensionLUMO Energy and GSH Conjugation Susceptibility
Target Compound DataLower LUMO energy; forms defluorinated GSH conjugates via ipso addition
Comparator Or Baseline2,4-Difluoroaniline: LUMO energy ~2 kcal/mol higher; less favorable for GSH conjugation
Quantified Difference~2 kcal/mol lower LUMO energy for the bromo-fluoro analog
ConditionsIn silico semiempirical calculations and in vitro human liver microsome assays

Medicinal chemists must select this specific compound when profiling the metabolic stability and potential hepatotoxicity of halogenated anilines in drug discovery pipelines.

Precursor Suitability for Direct Palladium-Catalyzed Cross-Coupling

Procuring 4-bromo-2-fluoroaniline provides an immediate, highly reactive electrophile for palladium-catalyzed transformations. In the synthesis of complex biphenyls, 4-bromo-2-fluoroaniline undergoes direct Suzuki coupling with aryl boronic acids in high yields [1]. In contrast, starting with 2-fluoroaniline requires an intermediate bromination step that introduces hazardous reagents and reduces overall throughput.

Evidence DimensionSynthetic steps to cross-coupling competence
Target Compound Data0 additional steps (ready for direct Suzuki/Buchwald coupling)
Comparator Or Baseline2-Fluoroaniline: Requires 1 additional halogenation step + purification
Quantified DifferenceElimination of 1 synthetic step and associated yield losses
ConditionsStandard palladium-catalyzed cross-coupling workflows

Purchasing the pre-brominated building block streamlines synthetic workflows, eliminates hazardous halogenation steps, and improves overall process efficiency for industrial buyers.

Synthesis of Bioactive Biphenyls and NR4A Agonists

4-Bromo-2-fluoroaniline is the optimal starting material for synthesizing complex biphenyl scaffolds, such as Vidofludimus analogs used in autoimmune research. Its para-bromine allows for efficient Suzuki-Miyaura cross-coupling, while the ortho-fluorine modulates the conformation and activity of the final drug candidate [1].

Development of Fluorinated Agrochemicals

In the agrochemical industry, the unique pKa and electronic properties of 4-bromo-2-fluoroaniline make it a preferred building block for designing novel herbicides and fungicides. The reduced basicity of the amine (pKa ~2.50) ensures stable formulation profiles, while the halogenated ring enhances environmental persistence and target binding [2].

Metabolic Profiling and Toxicology Standards

Due to its specific susceptibility to ipso-glutathione conjugation in human liver microsomes, 4-bromo-2-fluoroaniline is highly valuable as a reference standard or precursor in toxicological assays. It allows researchers to map the metabolic liabilities of dihalogenated anilines compared to difluoro or unfluorinated analogs [3].

Scalable Manufacturing of Halogenated Intermediates

For large-scale chemical manufacturing, the distinct solubility of 4-bromo-2-fluoroaniline hydrobromide in water versus organic solvents enables highly efficient, non-chromatographic purification. This makes it a highly processable intermediate for producing downstream fluorinated fine chemicals at a commercial scale [4].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

367-24-8

Wikipedia

4-Bromo-2-fluoroaniline

Dates

Last modified: 08-15-2023
Luo et al. ATP-Competitive Inhibitors of the Mitotic Kinesin KSP that Function via an Allosteric Mechanism Nature Chemical Biology, doi: 10.1038/NChemBio.2007.34, published online 7 October 2007. http://www.nature.com/naturechemicalbiology

Explore Compound Types